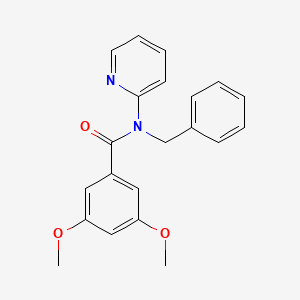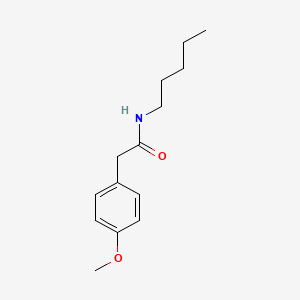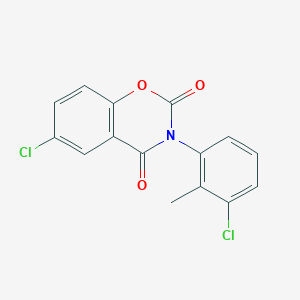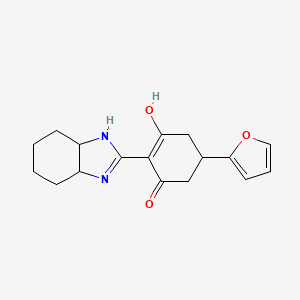![molecular formula C27H24N4O3S B11180457 N-[1-(furan-2-ylcarbonyl)-2-methyl-1,2,3,4-tetrahydroquinolin-4-yl]-N-phenyl-2-(pyrimidin-2-ylsulfanyl)acetamide](/img/structure/B11180457.png)
N-[1-(furan-2-ylcarbonyl)-2-methyl-1,2,3,4-tetrahydroquinolin-4-yl]-N-phenyl-2-(pyrimidin-2-ylsulfanyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[1-(FURAN-2-CARBONYL)-2-METHYL-1,2,3,4-TETRAHYDROQUINOLIN-4-YL]-N-PHENYL-2-(PYRIMIDIN-2-YLSULFANYL)ACETAMIDE is a complex organic compound that features a furan ring, a tetrahydroquinoline moiety, a phenyl group, and a pyrimidinylsulfanyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(FURAN-2-CARBONYL)-2-METHYL-1,2,3,4-TETRAHYDROQUINOLIN-4-YL]-N-PHENYL-2-(PYRIMIDIN-2-YLSULFANYL)ACETAMIDE typically involves multi-step organic reactions. One common approach is to start with the preparation of the furan-2-carbonyl intermediate, which can be synthesized from furfural through various methods, such as the Vilsmeier-Haack reaction . The tetrahydroquinoline moiety can be synthesized via Povarov reaction, which involves the cycloaddition of an aniline, an aldehyde, and an alkene . The final step involves coupling the furan-2-carbonyl intermediate with the tetrahydroquinoline derivative and the pyrimidinylsulfanyl group under appropriate conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize cost. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reagents to streamline the synthesis process .
Chemical Reactions Analysis
Types of Reactions
N-[1-(FURAN-2-CARBONYL)-2-METHYL-1,2,3,4-TETRAHYDROQUINOLIN-4-YL]-N-PHENYL-2-(PYRIMIDIN-2-YLSULFANYL)ACETAMIDE can undergo various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid derivatives.
Reduction: The carbonyl group in the furan ring can be reduced to form alcohol derivatives.
Substitution: The phenyl and pyrimidinylsulfanyl groups can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can yield furan-2,5-dicarboxylic acid, while reduction of the carbonyl group can produce furan-2-methanol .
Scientific Research Applications
N-[1-(FURAN-2-CARBONYL)-2-METHYL-1,2,3,4-TETRAHYDROQUINOLIN-4-YL]-N-PHENYL-2-(PYRIMIDIN-2-YLSULFANYL)ACETAMIDE has several scientific research applications:
Mechanism of Action
The mechanism of action of N-[1-(FURAN-2-CARBONYL)-2-METHYL-1,2,3,4-TETRAHYDROQUINOLIN-4-YL]-N-PHENYL-2-(PYRIMIDIN-2-YLSULFANYL)ACETAMIDE involves its interaction with specific molecular targets and pathways. The furan ring and tetrahydroquinoline moiety may interact with enzymes or receptors, modulating their activity . The phenyl and pyrimidinylsulfanyl groups can enhance the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
Furan-2-carboxylic acid derivatives: These compounds share the furan ring and exhibit similar reactivity.
Tetrahydroquinoline derivatives: Compounds with the tetrahydroquinoline moiety have similar structural features and biological activities.
Pyrimidinylsulfanyl derivatives: These compounds contain the pyrimidinylsulfanyl group and may have comparable applications.
Uniqueness
N-[1-(FURAN-2-CARBONYL)-2-METHYL-1,2,3,4-TETRAHYDROQUINOLIN-4-YL]-N-PHENYL-2-(PYRIMIDIN-2-YLSULFANYL)ACETAMIDE is unique due to the combination of its functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C27H24N4O3S |
|---|---|
Molecular Weight |
484.6 g/mol |
IUPAC Name |
N-[1-(furan-2-carbonyl)-2-methyl-3,4-dihydro-2H-quinolin-4-yl]-N-phenyl-2-pyrimidin-2-ylsulfanylacetamide |
InChI |
InChI=1S/C27H24N4O3S/c1-19-17-23(21-11-5-6-12-22(21)30(19)26(33)24-13-7-16-34-24)31(20-9-3-2-4-10-20)25(32)18-35-27-28-14-8-15-29-27/h2-16,19,23H,17-18H2,1H3 |
InChI Key |
IUTZOKYSWFITEV-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(C2=CC=CC=C2N1C(=O)C3=CC=CO3)N(C4=CC=CC=C4)C(=O)CSC5=NC=CC=N5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3,4,5-trimethoxy-N-{4-[methyl(phenyl)carbamoyl]phenyl}benzamide](/img/structure/B11180374.png)

![4-[{[4-(Acetyloxy)phenyl]carbonyl}(5-methylpyridin-2-yl)carbamoyl]phenyl acetate](/img/structure/B11180382.png)
![8-methyl-4-[4-(methylsulfanyl)phenyl]-2-(4-phenylpiperazin-1-yl)-1,4-dihydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one](/img/structure/B11180388.png)
![1-tert-butyl-5-oxo-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]pyrrolidine-3-carboxamide](/img/structure/B11180404.png)
![1-[2-(4-fluorophenyl)ethyl]-N-(3-methoxypropyl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B11180407.png)
![(8-ethoxy-4,4-dimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)(2-fluorophenyl)methanone](/img/structure/B11180413.png)
![2-(3,4-dihydroisoquinolin-2(1H)-yl)-4-hydroxy-7-oxo-N-phenyl-5,6,7,8-tetrahydropyrido[2,3-d]pyrimidine-5-carboxamide](/img/structure/B11180420.png)


![Ethyl 7-(4-methoxyphenyl)-2-methyl-5-propyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B11180444.png)

![6,8,8,9-tetramethyl-3-[(pyridin-2-ylsulfanyl)acetyl]-8,9-dihydro-2H-pyrano[3,2-g]quinolin-2-one](/img/structure/B11180469.png)
![2-[(8-methoxy-4-methylquinazolin-2-yl)amino]-6-methylpyrimidin-4(3H)-one](/img/structure/B11180475.png)
